molecular formula C9H2F10O B14055949 1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene

1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene

Cat. No.: B14055949
M. Wt: 316.09 g/mol
InChI Key: VLXQMSWCUCFDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C9H3F9O. This compound is characterized by the presence of multiple trifluoromethyl groups, a fluorine atom, and a trifluoromethoxy group attached to a benzene ring. The high degree of fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of 1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

    Trifluoromethylation: Introduction of trifluoromethyl groups using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.

    Fluorination: Introduction of the fluorine atom using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Trifluoromethoxylation: Introduction of the trifluoromethoxy group using reagents like trifluoromethyl hypofluorite (CF3OF).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the presence of multiple fluorine atoms makes it relatively resistant to these reactions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or nickel.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms These interactions can influence the compound’s reactivity and binding affinity to various substrates

Comparison with Similar Compounds

1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

    1,4-Bis(trifluoromethyl)benzene: Another fluorinated aromatic compound with two trifluoromethyl groups in the para position. It exhibits different reactivity and applications due to the positional difference of the trifluoromethyl groups.

    1,3-Bis(trifluoromethyl)benzene: Similar to the 1,4-isomer but with the trifluoromethyl groups in the meta position, leading to distinct chemical properties and uses.

    1,2-Bis(trifluoromethyl)benzene:

The uniqueness of this compound lies in its combination of multiple trifluoromethyl groups, a fluorine atom, and a trifluoromethoxy group, which collectively impart distinctive chemical and physical properties.

Properties

Molecular Formula

C9H2F10O

Molecular Weight

316.09 g/mol

IUPAC Name

1-fluoro-2-(trifluoromethoxy)-4,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H2F10O/c10-5-1-3(7(11,12)13)4(8(14,15)16)2-6(5)20-9(17,18)19/h1-2H

InChI Key

VLXQMSWCUCFDIB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.